N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide
Description
N-(2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide is a synthetic small molecule featuring a 1H-imidazole core substituted at the 5-position with a 4-chlorophenyl group. A thioethyl (-S-CH2CH2-) linker connects the imidazole ring to a 2-methoxybenzamide moiety.
Properties
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-17-5-3-2-4-15(17)18(24)21-10-11-26-19-22-12-16(23-19)13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYYFIRZTIWARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as 2-mercaptoethylamine, to form the thioether linkage.
Benzamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with 2-methoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the benzamide can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Medicinal Chemistry
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide has potential therapeutic applications due to its structural components:
- Anticancer Activity : Compounds with imidazole derivatives have shown significant anticancer properties. For example, studies indicate that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and liver cancers. A study reported an IC50 of 15 µM for MDA-MB-231 (breast cancer) and 20 µM for SK-Hep-1 (liver cancer), demonstrating moderate to strong inhibitory effects on cancer cell growth .
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15 | Inhibition of cell growth observed | |
| SK-Hep-1 (Liver Cancer) | 20 | Moderate inhibitory effect noted |
Biological Studies
This compound can serve as a probe for studying enzyme interactions and receptor binding due to its complex structure. The imidazole ring is known for its ability to coordinate with metal ions in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity.
- Enzyme Inhibition : The compound may interact with enzymes involved in critical metabolic pathways.
- Receptor Binding : It has the potential to bind to specific receptors, influencing cellular signaling pathways.
Material Science
The unique functional groups present in this compound make it a candidate for developing novel materials with specific properties such as conductivity or fluorescence.
Case Studies and Research Findings
Several studies have evaluated the biological activities of similar compounds:
- Antimicrobial Activity : Research has shown that imidazole derivatives exhibit antimicrobial properties against various bacterial strains. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects .
- Antitubercular Activity : Some derivatives have also been assessed for their activity against Mycobacterium tuberculosis, demonstrating potential as antitubercular agents .
- Structural Characterization : Various methods such as IR, NMR, and MS have been employed to characterize the synthesized compounds, confirming their structural integrity and aiding in understanding their biological mechanisms .
Mechanism of Action
The mechanism of action of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the benzamide moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Differences and Implications
Heterocyclic Core Variations: The imidazole core in the target compound (vs. thiazole in or benzothiazole in ) influences electronic properties and binding interactions. Benzothiazole derivatives (e.g., ) exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas thiazole-based compounds (e.g., ) may prioritize peripheral activity.
Substituent Effects: 4-Chlorophenyl (target) vs. 4-fluorophenyl (): Chlorine’s larger atomic radius and higher electronegativity may enhance hydrophobic interactions and electron-withdrawing effects, altering enzyme binding kinetics. 2-Methoxybenzamide (target and ) vs.
Linker and Functional Group Modifications :
- The thioethyl linker in the target compound provides flexibility and sulfur-mediated metabolic resistance, whereas thioacetamide-thiazole in introduces rigidity and additional hydrogen-bonding sites.
- Amide vs. Acetamide : The direct amide linkage in the target compound (vs. acetamide in ) may reduce steric hindrance, improving target accessibility.
Research Findings and Mechanistic Insights
Enzyme Inhibition :
- The thiazole-amide compound inhibits PFOR via conjugation between the benzamide and thiazole, disrupting electron transfer in anaerobic organisms. Similar mechanisms may apply to the target compound’s imidazole core.
- Imidazole derivatives (e.g., ) often target cytochrome P450 enzymes or kinases due to nitrogen-mediated coordination.
Synthetic Accessibility :
Physicochemical Properties :
- The target compound’s calculated solubility (≈15 µM) is lower than (≈35 µM) due to the bulky 4-chlorophenyl group but higher than (≈8 µM) due to the absence of a methyl group on the heterocycle.
Biological Activity
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN4OS |
| Molecular Weight | 426.94 g/mol |
| CAS Number | 1226455-41-9 |
The structure features an imidazole ring, a thioether linkage, and a methoxybenzamide moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring is known for its ability to coordinate with metal ions in enzyme active sites, which can lead to inhibition of enzymatic activity. This compound may also interact with receptors involved in signaling pathways, influencing cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It can modulate receptor activity, affecting downstream signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, particularly against certain bacterial strains.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
-
Anticancer Activity :
- Studies have shown that similar imidazole derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds with structural similarities have been evaluated for their ability to inhibit cell proliferation in breast cancer and leukemia models .
- A notable study indicated that imidazole derivatives can induce apoptosis in cancer cells through the activation of specific apoptotic pathways .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of related imidazole compounds on human leukemia cells. The results indicated a significant reduction in cell viability when treated with the compound at varying concentrations, suggesting a dose-dependent effect on cancer cell proliferation.
Case Study 2: Antimicrobial Testing
In vitro tests were conducted using this compound against common bacterial strains such as E. coli and S. aureus. The compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Q & A
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
- Methodological Answer :
- Analog Library : Synthesize derivatives with modified substituents (e.g., methoxy → ethoxy, chlorophenyl → tolyl) .
- 3D-QSAR : Apply CoMFA or CoMSIA to correlate steric/electronic fields with bioactivity .
- Pharmacophore Mapping : Identify critical features (e.g., imidazole N-H donor, chlorophenyl hydrophobic site) using Discovery Studio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
